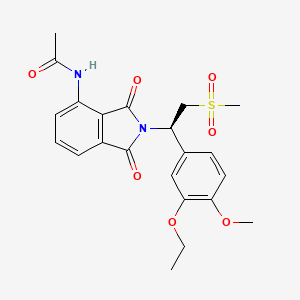

(R)-Apremilast

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZEMNVLZVGJZ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Deep Dive into the Stereospecific Biological Activity of Apremilast: (S)-Enantiomer vs. (R)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4), is an established oral therapy for psoriasis and psoriatic arthritis. As a chiral molecule, it exists as two enantiomers: (S)-Apremilast and (R)-Apremilast. This technical guide provides an in-depth analysis of the biological activity of these enantiomers, highlighting the stereospecificity of their pharmacological effects. The available scientific literature and regulatory documentation unequivocally identify (S)-Apremilast as the pharmacologically active enantiomer , responsible for the therapeutic efficacy of the drug. While direct comparative quantitative data for the (R)-enantiomer is scarce in publicly available literature, the focus on the (S)-enantiomer in research and development underscores its superior potency. This document will detail the mechanism of action, comparative biological activities with a focus on the active (S)-enantiomer, and the experimental methodologies used to characterize these molecules.

Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

Apremilast exerts its anti-inflammatory effects by selectively inhibiting PDE4.[1][2][3] PDE4 is a key enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory cells.[4] By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors, primarily the cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB).[1]

The activation of CREB leads to the increased transcription of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). Conversely, the modulation of NF-κB signaling results in the decreased transcription of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[1][5] The net effect is a rebalancing of the inflammatory response, which is central to the pathophysiology of psoriasis and psoriatic arthritis.

Signaling Pathway of Apremilast

Caption: Signaling pathway of (S)-Apremilast.

Comparative Biological Activity: (S)-Apremilast vs. This compound

The therapeutic formulation of Apremilast, Otezla®, contains the (S)-enantiomer.[3] Regulatory documents from the European Medicines Agency confirm that the (S)-enantiomer is the pharmacologically active moiety and that there is no in vivo conversion to the (R)-enantiomer.[6] While direct comparative studies quantifying the activity of the (R)-enantiomer are not readily found in the public literature, the consistent focus on the (S)-enantiomer implies a significant difference in potency. A study on the enantioselective binding of Apremilast to human α1-acid glycoprotein (B1211001) (AGP) showed that the (S)-enantiomer binds more strongly than the (R)-enantiomer.[2]

PDE4 Inhibition

The primary measure of Apremilast's activity is its ability to inhibit PDE4. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Enantiomer | PDE4 Subtype | IC50 (nM) | Reference |

| (S)-Apremilast | PDE4 | 74 | [1] |

| (S)-Apremilast | PDE4 | 7.4 | [7] |

| (S)-Apremilast | PDE4B2 catalytic domain | 39 | [8] |

| This compound | Not Reported | Not Reported | - |

Note: The variability in IC50 values can be attributed to different experimental conditions and assay formats.

Cytokine Modulation

The inhibition of PDE4 by (S)-Apremilast leads to a downstream modulation of cytokine production.

| Cytokine | Effect of (S)-Apremilast | Cell Type / Model | Concentration / IC50 | Reference |

| TNF-α | Inhibition | Human PBMCs | IC50 = 110 nM | [9] |

| TNF-α | Inhibition | Human rheumatoid synovial cells | 46% inhibition at 100 nM | [5] |

| IL-10 | Increased Production | Murine Macrophage Cell Line (RAW 264.7) | - | [1] |

| IL-12 | Inhibition | Human PBMCs | - | [4] |

| IL-23 | Inhibition | Human PBMCs | - | [4] |

| IFN-γ | Inhibition | Human T-cells | IC50 = 46 nM | [5] |

| IL-2 | Inhibition | Human T-cells | IC50 = 290 nM | [5] |

| IL-17 | Inhibition | Human PBMCs | - | [1] |

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: A fluorescently labeled cAMP derivative (tracer) is used as a substrate for PDE4. When the tracer is hydrolyzed by PDE4, it is captured by a specific binding agent, resulting in a high fluorescence polarization (FP) signal. In the presence of an inhibitor, PDE4 activity is reduced, less tracer is hydrolyzed, and the FP signal is low.

Protocol:

-

Compound Preparation: Serially dilute the test compounds ((R)- and (S)-Apremilast) in DMSO.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human PDE4 enzyme and the fluorescently labeled cAMP substrate in assay buffer.

-

Assay Plate Setup: Add the diluted compounds to a 384-well plate. Add the PDE4 enzyme solution to all wells except the "no enzyme" control. Incubate to allow for inhibitor binding.

-

Enzymatic Reaction: Initiate the reaction by adding the fluorescent cAMP substrate. Incubate at room temperature.

-

Detection: Add the binding agent to stop the reaction and allow for signal development. Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the effect of the test compounds on the production of cytokines from immune cells.

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: Seed the PBMCs in a 96-well plate in a suitable culture medium.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds ((R)- and (S)-Apremilast) for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

-

Incubation: Incubate the plate for 18-24 hours to allow for cytokine secretion.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: Calculate the percentage of cytokine inhibition or induction for each compound concentration relative to the stimulated control. Determine IC50 or EC50 values from dose-response curves.

Experimental Workflow for Evaluating PDE4 Inhibitors

References

- 1. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of Streptazolin analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Stereospecificity of Apremilast Enantiomers in Psoriasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apremilast (B1683926), an oral phosphodiesterase 4 (PDE4) inhibitor, is a well-established therapeutic for psoriasis and psoriatic arthritis. As a chiral molecule, it exists as two enantiomers: S-(-)-Apremilast and R-(+)-Apremilast. This technical guide delves into the stereospecific effects of these enantiomers in the context of psoriasis models, providing a comprehensive overview of their mechanism of action, comparative (though limited in public data) efficacy, and the experimental protocols used for their evaluation. It is widely recognized that the therapeutic activity of apremilast resides in the S-(-)-enantiomer, the eutomer, while the R-(+)-enantiomer, or distomer, is considered to be less active. This guide summarizes the available data and provides detailed methodologies for key experiments to facilitate further research in this area.

Introduction: The Role of PDE4 Inhibition in Psoriasis

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The phosphodiesterase 4 (PDE4) enzyme plays a crucial role in the inflammatory cascade by degrading cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[1][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the expression of pro-inflammatory and anti-inflammatory cytokines.[2][4][5] Apremilast, by inhibiting PDE4, effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), while increasing the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[4][5]

Stereospecificity of Apremilast Enantiomers

Apremilast possesses a single chiral center, leading to the existence of S-(-)- and R-(+)-enantiomers. Preclinical and developmental studies have established that the pharmacological activity of apremilast is primarily attributed to the S-(-)-enantiomer.[3] While direct comparative quantitative data on the PDE4 inhibitory activity and cytokine modulation of the individual enantiomers is not extensively available in the public domain, the S-(-)-enantiomer is consistently referred to as the active moiety in patent literature and synthesis-focused publications.[1][2][3]

Data on Apremilast Activity

The following tables summarize the available quantitative data for apremilast (often as the S-enantiomer or not specified). It is important to note the lack of publicly available side-by-side comparisons of the S- and R-enantiomers.

Table 1: In Vitro Inhibitory Activity of Apremilast

| Parameter | IC50 Value (nM) | Target | Cell Type/Model |

| PDE4 Inhibition | ~74 | PDE4 | Human Monocytes |

| PDE4 Inhibition | 140 | General PDE4 | Not specified |

| PDE4 Inhibition | 39 | PDE4B2 catalytic domain | Purified enzyme |

| TNF-α Production Inhibition | ~110 | TNF-α release | LPS-stimulated human PBMCs |

| TNF-α Production Inhibition | 55 | TNF-α release | LPS-stimulated human monocytes |

Note: The specific enantiomer is not always detailed in the cited literature. The data represents apremilast as a whole or the active S-enantiomer.

Signaling Pathways and Experimental Workflows

Apremilast Mechanism of Action

Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn modulates gene transcription of various cytokines.

Caption: Mechanism of action of Apremilast.

Experimental Workflow for In Vitro Comparison of Enantiomers

A typical workflow to compare the in vitro efficacy of S-(-)- and R-(+)-Apremilast would involve isolating human peripheral blood mononuclear cells (PBMCs), stimulating them with lipopolysaccharide (LPS) in the presence of varying concentrations of each enantiomer, and then measuring the production of TNF-α.

Caption: In vitro experimental workflow.

Experimental Workflow for In Vivo Comparison in a Psoriasis Model

The imiquimod-induced psoriasis mouse model is a common preclinical model. A comparative study of apremilast enantiomers would involve topical application of imiquimod (B1671794) to induce a psoriasis-like phenotype, followed by oral administration of the individual enantiomers and subsequent evaluation of disease severity.

Caption: In vivo experimental workflow.

Detailed Experimental Protocols

In Vitro PDE4 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of S-(-)- and R-(+)-Apremilast against the human recombinant PDE4 enzyme.

Materials:

-

Human recombinant PDE4B enzyme

-

S-(-)-Apremilast and R-(+)-Apremilast

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of S-(-)-Apremilast and R-(+)-Apremilast in the assay buffer.

-

In a 96-well plate, add the recombinant PDE4 enzyme to each well containing the test compounds or vehicle control. Incubate for 10 minutes at 30°C.

-

Initiate the enzymatic reaction by adding [³H]-cAMP to each well. Incubate for a defined period (e.g., 15 minutes) at 30°C.

-

Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.

-

Add snake venom nucleotidase to each well and incubate for 10 minutes at 30°C to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE4 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

In Vitro TNF-α Production Inhibition Assay

Objective: To measure the effect of S-(-)- and R-(+)-Apremilast on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

S-(-)-Apremilast and R-(+)-Apremilast

-

Lipopolysaccharide (LPS) from E. coli

-

Human TNF-α ELISA kit

Procedure:

-

Seed human PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.

-

Prepare serial dilutions of S-(-)-Apremilast and R-(+)-Apremilast in culture medium.

-

Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plates and collect the cell-free supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate and compare the in vivo efficacy of S-(-)- and R-(+)-Apremilast in reducing psoriasis-like skin inflammation in mice.

Materials:

-

BALB/c mice (female, 8-10 weeks old)

-

Imiquimod cream (5%)

-

S-(-)-Apremilast and R-(+)-Apremilast formulated for oral gavage

-

Vehicle control for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Calipers for measuring ear thickness

-

Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Shave the dorsal skin of the mice.

-

Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right ear of each mouse for 5-7 consecutive days to induce a psoriasis-like phenotype.

-

Randomize the mice into treatment groups: Vehicle control, S-(-)-Apremilast (e.g., 5 mg/kg), and R-(+)-Apremilast (e.g., 5 mg/kg).

-

Administer the respective treatments daily via oral gavage starting from the first day of imiquimod application.

-

Monitor the mice daily for clinical signs of inflammation, including erythema, scaling, and skin thickness of the back skin and ear. Score the severity of these parameters using a modified PASI score.

-

At the end of the treatment period, euthanize the mice and collect skin and ear tissue samples.

-

Process the tissue samples for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IL-17) using RT-qPCR or ELISA.

-

Compare the efficacy of the S-(-)- and R-(+)-enantiomers based on the reduction in PASI scores, ear thickness, histological changes, and cytokine levels.

Conclusion

The therapeutic efficacy of apremilast in psoriasis is unequivocally linked to its S-(-)-enantiomer, which acts as a potent PDE4 inhibitor to modulate the inflammatory cascade. While direct comparative quantitative data for the individual enantiomers remains elusive in publicly accessible literature, the established role of the S-enantiomer as the eutomer underscores the importance of stereospecificity in its pharmacological activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the distinct biological profiles of the apremilast enantiomers, which could lead to a deeper understanding of its therapeutic effects and potentially guide the development of future PDE4 inhibitors. Further research dedicated to the head-to-head comparison of S-(-)- and R-(+)-Apremilast in both in vitro and in vivo psoriasis models is warranted to fully elucidate their stereospecific contributions to the overall clinical profile of apremilast.

References

- 1. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 2. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Binding of Apremilast to the Phosphodiesterase 4 (PDE4) Catalytic Site

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apremilast is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the inflammatory cascade. By binding to the PDE4 catalytic site, Apremilast prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This accumulation modulates the expression of various pro- and anti-inflammatory cytokines, making Apremilast an effective treatment for inflammatory conditions such as psoriasis and psoriatic arthritis.[1][2] This guide provides a detailed examination of the molecular interactions, binding kinetics, and experimental methodologies used to characterize the binding of the active (S)-enantiomer of Apremilast to the PDE4 catalytic domain.

A Note on Stereochemistry: The user requested information on (R)-Apremilast. It is important to clarify that Apremilast contains a single chiral center. The pharmacologically active enantiomer, or eutomer, is the (S)-enantiomer.[3] The (R)-enantiomer is the less active distomer.[3] The vast majority of scientific literature, including structural and kinetic studies, focuses on the clinically approved (S)-Apremilast. Therefore, this guide will detail the binding of (S)-Apremilast, referring to it as Apremilast for clarity, as is common practice.

The PDE4 Signaling Pathway and Mechanism of Action

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP).[4][5] In immune cells, low levels of cAMP are associated with the production of pro-inflammatory cytokines.[6] By inhibiting PDE4, Apremilast allows intracellular cAMP levels to rise. This increase in cAMP activates Protein Kinase A (PKA), which in turn leads to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB).[4][7] This signaling cascade ultimately results in the downregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ), and the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10).[2][7][8]

Molecular Binding Interactions at the PDE4 Catalytic Site

The interaction of Apremilast with the PDE4 catalytic site is characterized by a competitive binding mode, as indicated by Lineweaver-Burke analysis. X-ray crystallography of the PDE4D catalytic domain in complex with Apremilast (PDB ID: 7CBQ) provides a high-resolution (1.59 Å) view of the key interactions.[6]

The active site of PDE4 contains a bimetallic center (typically Zinc and Magnesium) and a conserved glutamine residue that are crucial for the hydrolysis of cAMP. Apremilast leverages these features for its binding.

-

Metal Ion Coordination: The catechol-ether moiety of Apremilast directly coordinates with the divalent metal ions in the active site.

-

Glutamine Interaction: The molecule forms hydrogen bonds with the conserved glutamine residue, mimicking an interaction made by the natural substrate, cAMP.

-

Hydrophobic Pockets: Apremilast adopts a unique conformation with an approximately 90° bend. This "kink" allows its distinct chemical moieties to occupy specific hydrophobic pockets within the active site. The phthalimide (B116566) ring, in particular, engages in additional hydrophobic interactions, which may contribute to its high selectivity for PDE4 over other phosphodiesterase families.

-

Water Molecule Displacement: Unlike some other PDE4 inhibitors such as Roflumilast, Apremilast does not preserve the binding to a critical water molecule within the active site's hydrogen bond network.

Quantitative Binding Data

The inhibitory potency of Apremilast has been quantified against both mixed-isoform PDE4 preparations and specific recombinant isoforms. It demonstrates broad activity across the four PDE4 gene families (A, B, C, and D) without marked selectivity for any single one. This contrasts with some other PDE4 inhibitors that show selectivity for specific isoforms, which has been linked to different side-effect profiles.

| Parameter | Target Enzyme | Value (nM) | Reference(s) |

| IC₅₀ | PDE4 (from U937 cells) | 74 ± 34 | |

| Recombinant PDE4A4 | 20 ± 3 | ||

| Recombinant PDE4B2 | 49 ± 5 | ||

| Recombinant PDE4C2 | 50 ± 3 | ||

| Recombinant PDE4D3 | 30 ± 4 | ||

| Kᵢ | PDE4 (from U937 cells) | 68 ± 26 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) represents the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

Characterizing the binding and functional effect of Apremilast on PDE4 involves a suite of biochemical and cell-based assays.

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This high-throughput assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4. It relies on the change in rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.

Principle: A fluorescein-labeled cAMP (FAM-cAMP) rotates rapidly in solution, yielding a low fluorescence polarization (FP) signal. Active PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A binding agent that specifically recognizes the 5'-monophosphate of FAM-AMP is included. The binding of FAM-AMP to this large agent slows its rotation, leading to a high FP signal. An inhibitor like Apremilast prevents this conversion, keeping the FP signal low.

Protocol:

-

Compound Preparation: Prepare a stock solution of Apremilast in 100% DMSO. Create a serial dilution series to generate a range of concentrations for testing.

-

Assay Plate Setup: In a 384-well plate, add 2.5 µL of diluted Apremilast or DMSO (for controls).

-

Enzyme Addition: Add 10 µL of a solution containing purified, recombinant human PDE4 enzyme (e.g., PDE4D) in assay buffer to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 12.5 µL of a solution containing the FAM-cAMP substrate and the binding agent to all wells to start the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

-

Data Acquisition: Read the fluorescence polarization on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Data Analysis: Calculate the percentage of inhibition for each Apremilast concentration relative to high (no enzyme) and low (DMSO only) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.

X-Ray Crystallography of the PDE4-Apremilast Complex

This structural biology technique provides atomic-level detail of the binding interaction. The co-crystallization method is typically employed.

Protocol Outline:

-

Protein Expression and Purification: The catalytic domain of human PDE4D is expressed in a system like Escherichia coli BL21(DE3).[6] The protein is then purified to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Complex Formation: Purified PDE4D is incubated with a molar excess of Apremilast (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.

-

Crystallization: The PDE4D-Apremilast complex is concentrated and subjected to high-throughput crystallization screening using the hanging-drop or sitting-drop vapor diffusion method. This involves screening hundreds of conditions (varying pH, precipitants, and additives) to find one that yields diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6]

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the protein-ligand complex is then built into this map and refined to yield the final atomic coordinates, providing precise details on bond lengths, angles, and intermolecular contacts.[6]

Cell-Based TNF-α Release Assay

This functional assay measures the consequence of PDE4 inhibition in a cellular context.

Protocol Outline:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW264.7) are seeded in multi-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of Apremilast for 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.

-

Incubation: The cells are incubated for an additional period (e.g., 18-24 hours) to allow for cytokine production and release.

-

Supernatant Collection: The culture plates are centrifuged, and the cell-free supernatant is collected.

-

Quantification: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC₅₀ value is determined as the concentration of Apremilast that causes a 50% reduction in TNF-α release compared to cells stimulated with LPS alone.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[3]

Protocol Outline:

-

Sample Preparation: Purified PDE4 protein is placed in the sample cell of the calorimeter. Apremilast is loaded into the injection syringe. Both components must be in an identical, precisely matched buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of the Apremilast solution are made into the protein-containing sample cell at a constant temperature.

-

Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the ligand binds to the protein. A reference cell containing only buffer is used to subtract background heat effects.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kₐ, n, ΔH), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Conclusion

The binding of (S)-Apremilast to the PDE4 catalytic site is a well-characterized, competitive interaction that leverages key features of the active site, including the bimetallic center and a conserved glutamine residue. Its unique bent conformation allows it to occupy hydrophobic pockets, while its phthalimide moiety contributes to its selectivity. This specific binding prevents the degradation of cAMP, initiating a downstream signaling cascade that results in a broad but not complete modulation of inflammatory mediators. The combination of biochemical, cellular, and structural data provides a comprehensive understanding of its mechanism of action, underpinning its therapeutic efficacy in treating chronic inflammatory diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rcsb.org [rcsb.org]

- 3. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Pharmacology and Cytokine Modulation by (R)-Apremilast

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apremilast, an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4), has demonstrated significant therapeutic efficacy in the management of chronic inflammatory diseases such as psoriasis and psoriatic arthritis.[1] Its mechanism of action is centered on the modulation of intracellular signaling pathways that govern the expression of a wide array of pro-inflammatory and anti-inflammatory mediators. This technical guide provides a comprehensive overview of the in vitro pharmacology of the (R)-enantiomer of Apremilast, with a focus on its molecular target engagement, downstream signaling effects, and consequential impact on cytokine production. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and replication of key findings.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

(R)-Apremilast exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] PDE4 is the predominant PDE isoform in immune cells, making it a strategic target for immunomodulation.[3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various immune and non-immune cells.[4]

This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5] Activated CREB modulates the transcription of target genes, leading to a dual effect: the downregulation of pro-inflammatory cytokine expression and the upregulation of anti-inflammatory cytokine expression.[6] Concurrently, the increase in cAMP and PKA activation interferes with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical transcriptional regulator of inflammatory responses, further contributing to the suppression of pro-inflammatory mediators.[1]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of (R)-Apremilast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4), represents a significant advancement in the treatment of psoriasis and psoriatic arthritis. Developed by Celgene Corporation, this first-in-class therapeutic agent modulates the production of pro- and anti-inflammatory mediators, offering a novel approach to managing chronic inflammatory diseases. This technical guide provides an in-depth overview of the discovery of Apremilast, its mechanism of action, and a detailed examination of the chemical synthesis pathway for the biologically active (R)-enantiomer. The document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Development

The journey to the discovery of Apremilast began with the optimization of a series of sulfone analogues derived from previously reported PDE4 inhibitors. Researchers at Celgene, including Hon-Wah Man, Peter Schafer, and George W. Muller, were instrumental in this process. Their work focused on identifying a potent and orally active compound with a favorable safety profile.

Apremilast, also known as CC-10004, emerged as a promising candidate from these lead optimization studies. It is a thalidomide (B1683933) analog but lacks the glutarimide (B196013) ring, and thus does not bind to cereblon, the target of thalidomide's teratogenic effects. The U.S. Food and Drug Administration (FDA) first approved Apremilast in March 2014 for the treatment of adults with active psoriatic arthritis.

Mechanism of Action

Apremilast exerts its therapeutic effects by selectively inhibiting PDE4, an enzyme that plays a crucial role in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.

By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels. This elevation in cAMP, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. Specifically, it downregulates the production of tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and other pro-inflammatory mediators, while upregulating the production of the anti-inflammatory cytokine interleukin-10 (IL-10).

Chemical Synthesis of (R)-Apremilast

The therapeutic efficacy of Apremilast is attributed to the (R)-enantiomer. The development of an efficient and enantioselective synthesis has been a key focus of research. Several strategies have been reported, including asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries. Below is a representative asymmetric synthesis pathway.

Asymmetric Hydrogenation Approach

A prominent method for the synthesis of this compound involves the asymmetric hydrogenation of a prochiral enamine intermediate. This approach offers high enantioselectivity and is suitable for large-scale production.

Quantitative Data

In Vitro Potency

| Target | IC50 (nM) | Reference |

| PDE4 | 74 | [1] |

| PDE4A4 | 20 | [1] |

| PDE4B2 | 49 | [1] |

| PDE4C2 | 50 | [1] |

| PDE4D3 | 30 | [1] |

| TNF-α production (LPS-stimulated PBMCs) | 110 | [2] |

Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Tmax (hours) | ~2.5 | [3] |

| Absolute Bioavailability | ~73% | [3] |

| Plasma Protein Binding | ~68% | [3] |

| Terminal Half-life (hours) | 6-9 | [3] |

Clinical Efficacy in Psoriasis (Week 16)

| Endpoint | Apremilast 30 mg BID | Placebo | Reference |

| PASI-75 Response | 33.1% | 5.3% | [4] |

| sPGA Score of 0 or 1 | 21.7% | 3.9% | [4] |

Clinical Efficacy in Psoriatic Arthritis (Week 16)

| Endpoint | Apremilast 30 mg BID | Placebo | Reference |

| ACR20 Response | 38.1% | 19.0% | [5] |

Experimental Protocols

PDE4 Inhibition Assay

Objective: To determine the in vitro potency of Apremilast in inhibiting PDE4 enzyme activity.

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled cyclic AMP)

-

Apremilast

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Apremilast in the assay buffer.

-

In a microplate, add the recombinant PDE4 enzyme to each well.

-

Add the different concentrations of Apremilast to the respective wells.

-

Initiate the enzymatic reaction by adding [³H]-cAMP to each well.

-

Incubate the plate at 37°C for a specified time.

-

Terminate the reaction.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of PDE4 inhibition for each concentration of Apremilast relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable curve.[6]

TNF-α Inhibition Assay in Human PBMCs

Objective: To measure the effect of Apremilast on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

Cell culture medium (e.g., RPMI-1640)

-

Lipopolysaccharide (LPS)

-

Apremilast

-

ELISA kit for human TNF-α

Procedure:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

Plate the PBMCs in a 96-well culture plate.

-

Pre-incubate the cells with various concentrations of Apremilast for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the plate at 37°C in a humidified CO2 incubator for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[7]

-

Calculate the percentage of TNF-α inhibition for each concentration of Apremilast.

Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine

Objective: To synthesize the key chiral intermediate for this compound.

Materials:

-

Dimethyl sulfone

-

(R)-tert-Butanesulfinamide

-

Titanium(IV) ethoxide

-

Lithium aluminum hydride

-

Anhydrous solvents (THF, Toluene)

-

Hydrochloric acid

Procedure:

-

Step 1: Formation of the Sulfinyl Imine: In a flame-dried flask under an inert atmosphere, dissolve (R)-tert-butanesulfinamide and 3-ethoxy-4-methoxybenzaldehyde in anhydrous toluene. Add titanium(IV) ethoxide and heat the mixture to reflux for several hours. Monitor the reaction by TLC until completion. Cool the reaction to room temperature and quench with brine. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfinyl imine.

-

Step 2: Diastereoselective Addition of Dimethyl Sulfone: In a separate flame-dried flask, dissolve dimethyl sulfone in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise and stir for 30 minutes. Add a solution of the crude sulfinyl imine in anhydrous THF to the lithiated dimethyl sulfone solution at -78°C. Stir the reaction mixture at this temperature for several hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-

Step 3: Cleavage of the Sulfinyl Group: Dissolve the purified sulfinamide adduct in methanol (B129727) and add hydrochloric acid (e.g., 4N in dioxane). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with aqueous sodium hydroxide. Extract the free amine with dichloromethane, dry the organic layer, and concentrate to yield (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.

Conclusion

The discovery and development of this compound have provided a valuable oral therapeutic option for patients with psoriasis and psoriatic arthritis. Its unique mechanism of action, targeting PDE4 to modulate inflammatory pathways, distinguishes it from other systemic therapies. The enantioselective synthesis of the active (R)-enantiomer has been a critical achievement in its chemical development, with various efficient synthetic routes established. This guide has provided a comprehensive overview of the key technical aspects of this compound, from its discovery to its synthesis and biological characterization, to support further research and development in the field of inflammatory diseases.

References

- 1. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Bioequivalence of Apremilast Tablets in Chinese Healthy Subjects Under Fasting and Postprandial States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 5, Study Design - Apremilast (Otezla) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Longterm (52-week) Results of a Phase III Randomized, Controlled Trial of Apremilast in Patients with Psoriatic Arthritis | The Journal of Rheumatology [jrheum.org]

- 6. benchchem.com [benchchem.com]

- 7. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Apremilast's Effects on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apremilast (B1683926), a selective inhibitor of phosphodiesterase 4 (PDE4), is a well-established therapeutic agent for inflammatory diseases. Its mechanism of action hinges on the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a critical second messenger in inflammatory signaling pathways. Apremilast is a chiral molecule, with the (S)-enantiomer being the more potent inhibitor of PDE4. This guide provides a comprehensive overview of the effects of apremilast on intracellular cAMP levels, with a specific focus on the available data for its enantiomers. While quantitative data for the (S)-enantiomer and the racemic mixture are available, specific data on the direct effects of the (R)-enantiomer on intracellular cAMP levels are not extensively reported in the current scientific literature. This document summarizes the existing quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Data Presentation: Quantitative Effects of Apremilast on PDE4 Inhibition and Inflammatory Markers

The following tables summarize the available quantitative data for apremilast, which primarily pertains to the racemic mixture or the more active (S)-enantiomer.

Table 1: In Vitro Inhibitory Activity of Apremilast

| Target | Compound | IC50 (nM) | Cell Type/Assay Condition | Source |

| PDE4 | Apremilast | 74 | U937 human monocytic cells | |

| PDE4A4 | Apremilast | 20 | Recombinant human enzyme | |

| PDE4B2 | Apremilast | 49 | Recombinant human enzyme | |

| PDE4C2 | Apremilast | 50 | Recombinant human enzyme | |

| PDE4D3 | Apremilast | 30 | Recombinant human enzyme | |

| TNF-α production | Apremilast | 77 | LPS-stimulated human PBMCs |

Table 2: Comparative Inhibitory Activity of PDE4 Inhibitors

| Compound | Target | IC50 (nM) | Cell Type/Assay Condition | Source |

| Roflumilast | PDE4B | ~0.5 | Recombinant human enzyme | |

| Apremilast | PDE4B | 10 | Recombinant human enzyme | |

| Roflumilast | LPS-induced TNF-α | ~0.1 | Human PBMCs | |

| Apremilast | LPS-induced TNF-α | 77 | Human PBMCs |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Apremilast Action

Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then modulate the activity of various transcription factors, leading to a downstream reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.

Methodological & Application

Application Note and Protocol: Chemoenzymatic Synthesis of (R)-Apremilast Intermediate

This document provides a detailed protocol for the chemoenzymatic synthesis of the key chiral intermediate, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, a precursor for the synthesis of Apremilast. Two primary enzymatic strategies are outlined: bioreduction using ketoreductases and kinetic resolution employing lipases.

Introduction

Apremilast is a selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and other inflammatory diseases.[1][2][3] The active pharmaceutical ingredient is the (S)-enantiomer.[1] This protocol focuses on the synthesis of the (R)-chiral alcohol intermediate, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, which is a crucial building block for the synthesis of Apremilast.[1][4][5] Chemoenzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure intermediates.[1]

Data Presentation

Two enzymatic approaches were evaluated for the synthesis of the chiral alcohol (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol ((R)-3). The key quantitative data for each approach are summarized in the tables below.

Bioreduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837) (2) using Ketoreductase

| Enzyme | Co-solvent | Conversion (%) | Enantiomeric Excess (ee) (%) |

| KRED-P2-D12 | Ethanol (B145695) | 48 | 93 |

Kinetic Resolution of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (B1210297) (rac-4) using Lipase (B570770)

| Enzyme | Co-solvent | Conversion (%) | Enantiomeric Excess (ee) (%) of (R)-3 | E-value |

| Lipase from Aspergillus niger | n-Butanol (20%) | 50 | >99 | >200 |

Experimental Protocols

Synthesis of Precursors

1. Synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (2)

This procedure outlines the synthesis of the ketone precursor required for the bioreduction approach.

2. Synthesis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (rac-4)

This procedure details the synthesis of the racemic acetate precursor for the kinetic resolution approach.

Enzymatic Synthesis of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol ((R)-3)

Method A: Bioreduction using Ketoreductase KRED-P2-D12 [1][4]

-

In a suitable reaction vessel, dissolve 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (2) in a phosphate (B84403) buffer (pH 7) containing ethanol as a co-solvent.

-

Add the ketoreductase KRED-P2-D12 and a cofactor such as NAD(P)H.

-

The reaction mixture typically includes MgSO4 and K3PO4.[4]

-

Incubate the reaction at 30°C for 24 hours with agitation.[4]

-

Monitor the reaction progress by an appropriate analytical method (e.g., HPLC or GC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol ((R)-3).

Method B: Kinetic Resolution using Lipase from Aspergillus niger [1][4]

-

Prepare a solution of racemic acetate rac-4 (72.8 mg, 0.229 mmol) in a mixture of 0.1 M phosphate buffer (pH 7) and n-butanol (8:2 v/v, 2.3 mL).[4]

-

Add the lipase from Aspergillus niger.

-

Incubate the reaction mixture with stirring.

-

Monitor the reaction until approximately 50% conversion is achieved.

-

Upon reaching the desired conversion, extract the mixture with an organic solvent.

-

Separate the desired (R)-alcohol ((R)-3) from the unreacted (S)-acetate by column chromatography.

Chemical Synthesis of Apremilast from (R)-3

The enantiomerically pure (R)-alcohol ((R)-3) can be converted to Apremilast.[1] This typically involves a Mitsunobu reaction with 4-acetylamino-isoindol-1,3-dione (8).[1][6]

-

Dissolve the (R)-alcohol ((R)-3) and 4-acetylamino-isoindol-1,3-dione (8) in a suitable solvent mixture such as THF/toluene.[6]

-

Cool the reaction mixture to -5°C.[6]

-

Add triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD) to initiate the Mitsunobu reaction.[6]

-

Allow the reaction to proceed to completion.

-

The reaction between enantiomerically pure (R)-3 and 4-acetylamino-isoindol-1,3-dione (8) has been reported to afford Apremilast in 65% yield and 67% ee.[1][4]

Visualizations

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic routes to (S)-Apremilast via the (R)-alcohol intermediate.

Logical Relationship of Synthesis Steps

Caption: Logical workflow for the chemoenzymatic synthesis of (S)-Apremilast.

References

- 1. scielo.br [scielo.br]

- 2. Apremilast synthesis - chemicalbook [chemicalbook.com]

- 3. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Chemoenzymatic Synthesis of Apremilast: A Study Using Ketoreductases and Lipases | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Note: Enantioseparation of (R)- and (S)-Apremilast using High-Performance Liquid Chromatography

APN-HPLC-028

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective enantioseparation of (R)- and (S)-Apremilast. Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, contains a single chiral center, and its (S)-enantiomer is the active pharmaceutical ingredient. Consequently, the accurate quantification of the (R)-enantiomer as a chiral impurity is a critical aspect of quality control in the pharmaceutical industry. This document provides detailed protocols for two distinct HPLC methods: a polar organic mode and a normal-phase mode, offering flexibility for researchers and drug development professionals. The methodologies have been synthesized from validated, published analytical procedures and are presented with comprehensive experimental parameters, data summaries, and workflow visualizations to ensure straightforward implementation.

Introduction

Apremilast is an oral medication utilized for the treatment of psoriatic arthritis and plaque psoriasis. The molecule possesses a chiral center, with the (S)-enantiomer being the therapeutically active form. Regulatory guidelines necessitate strict control over the enantiomeric purity of the drug substance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry-standard technique for the separation and quantification of enantiomers. This application note consolidates and presents detailed protocols for the enantioseparation of (R)- and (S)-Apremilast to support research, development, and quality control activities.

Experimental Protocols

Two primary methods for the enantioseparation of Apremilast are presented below, employing different chromatographic modes to provide options based on available resources and laboratory preferences.

Method 1: Polar Organic Mode HPLC

This method utilizes a polysaccharide-based chiral stationary phase and a polar organic mobile phase for the enantioseparation of Apremilast.

Instrumentation and Materials:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel, 250 x 4.6 mm, 5 µm particle size.

-

Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), (R)-Apremilast, and (S)-Apremilast reference standards.

-

Sample Diluent: Mobile phase.

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Methanol / Acetonitrile (80/20, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of racemic Apremilast at a concentration of 1 mg/mL in the mobile phase. For the determination of the (R)-enantiomer as a chiral impurity in (S)-Apremilast, a solution of (S)-Apremilast spiked with 0.1% of the (R)-enantiomer can be prepared.[1]

-

Test Solution: Accurately weigh and dissolve the Apremilast sample in the mobile phase to achieve a final concentration of 1 mg/mL.

System Suitability:

-

The resolution between the (S)- and this compound peaks should be greater than 5.0.

-

The tailing factor for both enantiomer peaks should be less than 1.5.

Method 2: Normal-Phase HPLC

This method employs a different chiral stationary phase and a normal-phase mobile phase for the separation of Apremilast enantiomers.[2]

Instrumentation and Materials:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: Chiralpak® IF (amylose tris(3-chloro-4-methylphenylcarbamate)) immobilized on silica gel.

-

Chemicals: n-Hexane (HPLC grade), Ethanol (B145695) (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA).

-

Sample Diluent: Mobile phase.

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | n-Hexane / Ethanol / Isopropanol / Diethylamine (30:40:30:0.1, v/v/v/v)[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C[3] |

| Detection Wavelength | 232 nm[2] |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of racemic Apremilast at a concentration of 0.1 mg/mL in ethanol.[3]

-

Test Solution: Accurately weigh and dissolve the Apremilast sample in ethanol to achieve a final concentration of 0.1 mg/mL.

System Suitability:

-

The resolution between the enantiomer peaks should be not less than 1.5.[3]

-

The tailing factor for both enantiomer peaks should be less than 1.5.

Data Presentation

The following tables summarize the expected chromatographic data for the two methods described.

Table 1: Quantitative Data for Polar Organic Mode HPLC

| Parameter | (S)-Apremilast | This compound |

| Retention Time (approx.) | 7.45 min[1] | ~6.5 min |

| Resolution (Rs) | \multicolumn{2}{c | }{5.4[1]} |

| Elution Order | R < S[1] |

Table 2: Quantitative Data for Normal-Phase HPLC

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (approx.) | Varies | Varies |

| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5[3]} |

| Elution Order | Enantiomer, Apremilast main peak[3] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the key parameters in the HPLC method for the enantioseparation of Apremilast.

Caption: Workflow for Apremilast enantioseparation by HPLC.

Caption: Key parameters influencing Apremilast enantioseparation.

References

Application Note: A Cell-Based Assay for Determining the Activity of (R)-Apremilast

Introduction

Apremilast (B1683926) is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][2] The drug is a racemic mixture, with the (S)-enantiomer being the more potent inhibitor of PDE4.[3] The mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][4] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[4][5] A key downstream effect of increased cAMP in immune cells is the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4][6][7]

This application note provides a detailed protocol for a cell-based assay to determine the biological activity of (R)-Apremilast by measuring its ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs). This assay provides a physiologically relevant method for characterizing the potency of this compound and comparing it to its more active (S)-enantiomer.

Principle of the Assay

This assay quantifies the inhibitory effect of this compound on the production of TNF-α by immune cells.

-

Cellular System : Human PBMCs are used as they represent a primary cell model containing monocytes, which are significant producers of TNF-α in response to inflammatory stimuli.

-

Stimulation : Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the cells, mimicking an inflammatory response and inducing the robust production and release of TNF-α.[6][8]

-

Inhibition : this compound, as a PDE4 inhibitor, increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which subsequently down-regulates the signaling pathways (e.g., NF-κB) responsible for TNF-α gene transcription and protein synthesis.[9]

-

Detection : The amount of TNF-α released into the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA). The potency of this compound is determined by calculating its IC50 value—the concentration required to inhibit 50% of the LPS-induced TNF-α production.

Signaling Pathway of this compound Action

Experimental Protocol

Materials and Reagents

-

Cells : Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Compounds : this compound, (S)-Apremilast (as a positive control)

-

Reagents :

-

Ficoll-Paque PLUS (or equivalent)

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS), Heat-Inactivated

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO), Cell Culture Grade

-

Human TNF-α ELISA Kit

-

Procedure

1. Isolation of Human PBMCs

-

Isolate PBMCs from whole blood collected from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated cells twice with sterile PBS.

-

Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Adjust cell density to 1 x 10^6 cells/mL.

2. Cell Seeding

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom tissue culture plate.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

3. Compound Preparation and Treatment

-

Prepare a 10 mM stock solution of this compound and (S)-Apremilast in DMSO.

-

Perform serial dilutions of the stock solutions in complete RPMI 1640 medium to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include "vehicle control" wells (medium with 0.1% DMSO) and "unstimulated control" wells.

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

4. LPS Stimulation

-

Prepare a working solution of LPS in complete RPMI 1640 medium.

-

Add 10 µL of the LPS solution to all wells except the "unstimulated control" wells to achieve a final concentration of 10 ng/mL.[10]

-

Add 10 µL of medium to the "unstimulated control" wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

5. Supernatant Collection and TNF-α Quantification

-

After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell layer.

-

Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

Data Analysis

-

Construct a standard curve using the TNF-α standards provided in the ELISA kit.

-

Calculate the TNF-α concentration for each sample from the standard curve.

-

Normalize the data by expressing the TNF-α concentration in each treated well as a percentage of the "vehicle control" (LPS-stimulated) wells, after subtracting the background from the "unstimulated control" wells.

-

% Inhibition = 100 * (1 - [TNFα_compound - TNFα_unstimulated] / [TNFα_vehicle - TNFα_unstimulated])

-

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis (four-parameter logistic fit).

Experimental Workflow

Data Presentation: Expected Results

The activity of this compound is expected to be lower than that of the clinically used (S)-Apremilast. The table below summarizes hypothetical data for easy comparison.

| Compound | Assay Readout | Cell Type | Stimulant | IC50 (nM) |

| (S)-Apremilast | TNF-α Inhibition | Human PBMCs | LPS (10 ng/mL) | 75 |

| This compound | TNF-α Inhibition | Human PBMCs | LPS (10 ng/mL) | > 5,000 |

| (S)-Apremilast | cAMP Accumulation | U937 Cells | Forskolin | 110 |

| This compound | cAMP Accumulation | U937 Cells | Forskolin | > 10,000 |

Table 1: Hypothetical IC50 values for Apremilast enantiomers. The data illustrates the expected lower potency of the (R)-distomer compared to the (S)-eutomer in both direct (cAMP accumulation) and downstream functional (TNF-α inhibition) assays.

Conclusion

The described cell-based assay provides a robust and physiologically relevant method for quantifying the biological activity of this compound. By measuring the inhibition of LPS-induced TNF-α production in primary human immune cells, this protocol allows for the accurate determination of the compound's potency (IC50). This assay is crucial for comparative studies between Apremilast enantiomers and can be adapted to screen other potential PDE4 inhibitors in a drug discovery and development setting.

References

- 1. Apremilast - Wikipedia [en.wikipedia.org]

- 2. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of (R)-Apremilast Stock Solutions for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation, storage, and handling of (R)-Apremilast stock solutions for use in various in vitro experimental settings. This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, Apremilast (B1683926) increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This guide summarizes key solubility and stability data and offers step-by-step methodologies for preparing both high-concentration organic stock solutions and aqueous working solutions.

Physicochemical Properties and Solubility

This compound is supplied as a white to off-white crystalline solid.[4] Its solubility is a critical factor in the preparation of stock solutions. It is practically insoluble in water but soluble in several organic solvents.[4][5][6] The solubility data in common laboratory solvents are summarized below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Molar Mass ( g/mol ) | Solubility | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 460.51 | ~10 mg/mL to 80 mg/mL | [4][7] |

| Dimethylformamide (DMF) | 460.51 | ~20 mg/mL | [7] |

| Acetone | 460.51 | ~20 mg/mL | [4] |

| Ethanol | 460.51 | Slightly soluble | [4] |

| Water | 460.51 | Insoluble / Practically Insoluble |[4][5][6] |

Note: Discrepancies in reported DMSO solubility may arise from differences in purity, temperature, or experimental method. It is recommended to start with a more conservative concentration (e.g., 10 mg/mL) to ensure complete dissolution.

Experimental Protocols

This protocol describes the preparation of a high-concentration primary stock solution in an organic solvent, which can be stored for extended periods.

Materials and Equipment:

-

This compound powder (FW: 460.5 g/mol )[7]

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Fume hood

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 460.5 g/mol x 1000 mg/g = 4.605 mg

-

-

Weighing: In a chemical fume hood, carefully weigh 4.61 mg of this compound powder and transfer it into a sterile tube.

-

Dissolution: Add 1 mL of high-quality DMSO to the tube containing the powder.

-

Solubilization: Cap the tube tightly and vortex thoroughly. If necessary, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Ensure the solution is clear and free of any visible particulates.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Caption: Workflow for preparing a concentrated this compound stock solution.

This protocol outlines the dilution of the primary organic stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.

Materials and Equipment:

-

Primary this compound stock solution (e.g., 10 mM in DMSO)

-

Sterile aqueous buffer (e.g., PBS) or cell culture medium

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Procedure:

-

Thawing: Thaw a single aliquot of the primary stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting errors, perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

-

Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.

-

Add 10 µL of the 10 mM primary stock solution.

-

Mix thoroughly by gentle vortexing or pipetting.

-

-

Final Dilution: Use the intermediate solution to prepare the final desired concentrations for your experiment. For example, to make a 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in your cell culture plate well or tube.

-

Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to control cells or wells. For the example above, the final DMSO concentration would be 0.01%.

-

Immediate Use: Aqueous solutions of Apremilast are not recommended for long-term storage; they should be prepared fresh for each experiment.[7] Discard any unused diluted solution.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

Table 2: Storage Conditions and Stability

| Form | Solvent | Storage Temperature | Stability | Reference |

|---|---|---|---|---|

| Solid Powder | N/A | -20°C | ≥ 4 years | [7] |

| Stock Solution | DMSO or DMF | -20°C | At least 6 months (minimize freeze-thaw) | General laboratory practice |

| Aqueous Working Solution | Buffer or Culture Medium | Room Temperature / 37°C | Prepare fresh; do not store for more than one day |[7] |

Mechanism of Action: Signaling Pathway

This compound is a PDE4 inhibitor. The inhibition of PDE4 prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors like cAMP response element-binding protein (CREB).[3][8] This signaling cascade ultimately leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-23, and IFN-γ, and the upregulation of the anti-inflammatory cytokine IL-10.[1][3]

Caption: The signaling cascade initiated by this compound's inhibition of PDE4.

References

- 1. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. otezlapro.com [otezlapro.com]

- 3. researchgate.net [researchgate.net]

- 4. Apremilast - LKT Labs [lktlabs.com]

- 5. ovid.com [ovid.com]

- 6. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Administration Protocol for Apremilast in Murine Arthritis Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro- and anti-inflammatory cytokines.[1][2] This mechanism of action has established Apremilast as a therapeutic agent for psoriasis and psoriatic arthritis.[1][3] In preclinical research, murine models of arthritis, particularly the collagen-induced arthritis (CIA) model, are instrumental in evaluating the efficacy of novel anti-inflammatory compounds like Apremilast.